molecular formula C3H7I B3044137 1-Iodopropane-1,1-D2 CAS No. 25493-14-5

1-Iodopropane-1,1-D2

Cat. No. B3044137
CAS RN: 25493-14-5
M. Wt: 172 g/mol
InChI Key: PVWOIHVRPOBWPI-SMZGMGDZSA-N
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Description

1-Iodopropane-1,1-D2 is an organoiodine compound that has recently gained attention in the scientific community due to its potential applications in synthetic chemistry, biochemistry, pharmacology, and other fields. This compound is a colorless, volatile liquid at room temperature and is soluble in most organic solvents. It is a stable compound with a boiling point of 67.2°C and a melting point of -71.2°C.

Scientific Research Applications

Vibration Spectra and Rotational Isomerism

1-Iodopropane has been extensively studied for its vibration spectra and rotational isomerism. Ogawa et al. (1978) explored the Raman and infrared spectra of 1-iodopropanes in various states, calculating normal vibration frequencies and examining rotational isomerism. This research is crucial in understanding the molecular behavior of 1-iodopropane in different states and forms the basis for further studies in molecular spectroscopy (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada, & Shimanouchi, 1978).

One-Photon Mass-Analyzed Threshold Ionization Spectroscopy

Park et al. (2001) conducted a detailed study on 1- and 2-iodopropanes using one-photon mass-analyzed threshold ionization spectroscopy. This research provides insights into the ionization energies of molecular ions and the dissociation of 1-iodopropane ions, contributing to our understanding of molecular ionization and photodissociation processes (Park, Kim, & Kim, 2001).

Microwave Spectrum, Conformation, and Quadrupole Coupling Constants

Niide, Ohkoshi, and Takano (1987) investigated the microwave spectrum of 1-iodopropane, confirming the existence of two rotational isomers and determining their rotational constants and nuclear quadrupole coupling constants. This research enhances our understanding of the molecular structure and behavior of 1-iodopropane (Niide, Ohkoshi, & Takano, 1987).

Chemistry on Copper Surfaces

Jenks, Bent, Bernstein, and Zaera (1993) explored the adsorption and decomposition of 1-iodopropane on copper surfaces. This study is significant in understanding surface chemistry and reactions relevant to catalysis and surface modification (Jenks, Bent, Bernstein, & Zaera, 1993).

Photodissociation Dynamics

Todt et al. (2020) studied the photodissociation dynamics of 1-iodopropane, providing insights into the production of Iodine atoms and the dissociation processes at a molecular level. This research contributes to our understanding of molecular dynamics and reaction mechanisms under photodissociation conditions (Todt, Datta, Rose, Leung, & Davis, 2020).

Interaction with Femtosecond Laser Pulses

Kosmidis et al. (2005) investigated the interaction of 1-iodopropane with femtosecond laser pulses, providing valuable insights into the molecular ionization mechanisms and the effects of strong laser fields on molecules. This study is important for understanding high-intensity laser-molecule interactions (Kosmidis, Siozos, Kaziannis, Robson, Ledingham, McKenna, & Jaroszynski, 2005).

properties

IUPAC Name

1,1-dideuterio-1-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-SMZGMGDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313608
Record name Propane-1,1-d2, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25493-14-5
Record name Propane-1,1-d2, 1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25493-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-1,1-d2, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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